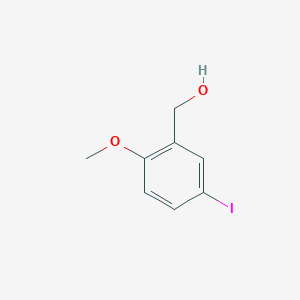

5-Iodo-2-methoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9IO2 |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

(5-iodo-2-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H9IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |

InChI Key |

OJTDULLJKSIJLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)I)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Iodo 2 Methoxybenzyl Alcohol and Cognate Aromatic Alcohols

Retrosynthetic Analysis Strategies for Methoxy- and Iodo-Substituted Benzyl (B1604629) Alcohols

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the process of breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections of chemical bonds. lkouniv.ac.inamazonaws.com Each disconnection must correspond to a known and reliable chemical reaction, performed in the reverse direction. lkouniv.ac.in

Disconnection Approaches for Aryl-Halide and Benzylic Alcohol Moieties

The structure of 5-Iodo-2-methoxybenzyl alcohol presents several opportunities for logical disconnections. The two primary functionalities to consider for disconnection are the benzylic alcohol and the aryl-iodide bond.

Benzylic Alcohol Disconnection: A common and effective strategy is to disconnect the benzylic alcohol. Through a process known as Functional Group Interconversion (FGI), the alcohol can be traced back to a more oxidized precursor, such as an aldehyde or a carboxylic acid. lkouniv.ac.inamazonaws.com This suggests that this compound can be synthesized via the reduction of 5-iodo-2-methoxybenzaldehyde (B1585233) or a derivative of 5-iodo-2-methoxybenzoic acid. This approach is synthetically sound, as numerous reagents are available for the selective reduction of aldehydes and carboxylic acids to alcohols. A similar strategy has been reported for the synthesis of the analogous 5-iodo-2-bromobenzyl alcohol, which is prepared by the reduction of a 5-iodo-2-bromo-benzoyl chloride intermediate. google.com

Aryl-Halide Disconnection: The carbon-iodine (C-I) bond is another key disconnection point. This bond is typically formed through an electrophilic aromatic substitution (SEAr) reaction. commonorganicchemistry.comnih.gov Disconnecting the C-I bond reveals a hypothetical iodide cation synthon (I+) and an anionic 2-methoxybenzyl alcohol molecule. The real-world chemical equivalent, or reagent, for the I+ synthon would be a source of electrophilic iodine, such as molecular iodine (I₂) in the presence of an activating agent, or N-Iodosuccinimide (NIS). organic-chemistry.orgorganic-chemistry.org

Strategic Considerations for the Regioselective Introduction of Iodine and Methoxy (B1213986) Functionalities

The order in which the substituents are introduced onto the aromatic ring is critical for achieving the desired isomer. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

In the case of this compound, the key substituents are the methoxy group (-OCH₃) and the hydroxymethyl group (-CH₂OH).

The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

The hydroxymethyl group is a weakly deactivating, ortho, para-director.

A successful synthesis must leverage these directing effects to install the iodo group at the C5 position. The most logical and regioselective strategy involves the following considerations:

Start with a 2-methoxy substituted precursor: Beginning with a molecule like 2-methoxybenzaldehyde (B41997) or 2-methoxybenzoic acid is highly advantageous.

Perform iodination on the intermediate: In this scenario, the powerful ortho, para-directing methoxy group and the meta-directing aldehyde or carboxyl group work in concert. The methoxy group strongly activates the positions ortho (C3) and para (C5) to it. The aldehyde/carboxyl group deactivates the ring but directs incoming electrophiles to the meta positions (C3 and C5).

Achieve high regioselectivity: The convergence of these electronic effects overwhelmingly favors the substitution of iodine at the C5 position, which is para to the strongly activating methoxy group and meta to the deactivating group. erowid.orgarkat-usa.org

Final reduction: The final step would be the reduction of the aldehyde or carboxylic acid functionality to the target benzylic alcohol. This sequence ensures excellent control over the isomer that is formed.

Direct iodination of 2-methoxybenzyl alcohol is also a possibility. The strong para-directing effect of the C2-methoxy group would likely direct the iodine to the C5 position. However, starting with the aldehyde or acid provides more robust regiochemical control.

Direct and Indirect Synthetic Routes to the Target Compound

The synthesis of this compound hinges on the effective iodination of an activated aromatic ring.

Iodination Reactions for Activated Aromatic Rings

The presence of the electron-donating methoxy group activates the benzene (B151609) ring, making it more nucleophilic and thus more reactive toward electrophiles in SEAr reactions. commonorganicchemistry.comorganic-chemistry.org While iodine itself is the least reactive halogen in aromatic substitutions, its reaction with activated substrates like anisole (B1667542) derivatives can proceed efficiently with the proper reagents. commonorganicchemistry.comnih.gov

A variety of reagents can be used to achieve electrophilic iodination. While molecular iodine can be used, it often requires a Lewis acid catalyst or an oxidizing agent to generate a more potent electrophile. nih.gov

A more modern and widely used reagent is N-Iodosuccinimide (NIS) . organic-chemistry.orgresearchgate.net NIS is a mild and convenient source of electrophilic iodine (I+) that is effective for iodinating a wide range of aromatic compounds, including electron-rich and deactivated systems. organic-chemistry.orgorganic-chemistry.org For highly activated rings, such as anisole and its derivatives, iodination with NIS can be accomplished under very gentle conditions. Often, only a catalytic quantity of an acid, such as trifluoroacetic acid (TFA), is required to facilitate the reaction in a solvent like acetonitrile. organic-chemistry.orgresearchgate.netlookchem.com For less reactive or deactivated substrates, stronger acidic conditions, such as using sulfuric acid as a solvent or co-solvent, may be necessary to promote the reaction. researchgate.net

The table below summarizes various conditions reported for the iodination of methoxy-substituted aromatic compounds using NIS.

| Substrate Type | Reagent System | Solvent | Conditions | Outcome | Citation |

| Methoxy-substituted aromatics | NIS, cat. TFA | Acetonitrile | Room temp, short reaction times | Excellent yields, regioselective | organic-chemistry.org, organic-chemistry.org |

| Anisole | NIS, 0.1-10 mmol TFA | Acetonitrile | Room temperature | High conversion to mono-iodinated product | lookchem.com |

| Deactivated Aromatics | NIS | Trifluoromethanesulfonic acid or BF₃-H₂O | Not specified | Efficient halogenation | organic-chemistry.org, organic-chemistry.org |

| Deactivated Aromatics | NIS | H₂SO₄ | 0-20 °C | Successful iodination | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (typically an aqueous and an organic phase). wikipedia.orgyoutube.com The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting a reactive anion from the aqueous phase into the organic phase where the substrate is dissolved. wikipedia.orgnih.govyoutube.com This transfer allows the reaction to proceed at a much faster rate than it would otherwise. wikipedia.org

In the context of iodination, PTC can be employed to overcome the solubility issues of certain reagents. For example, a system could involve an aromatic substrate in an organic solvent and an iodide salt (like potassium iodide, KI) along with an oxidizing agent in an aqueous solution. The phase-transfer catalyst would transport the iodide anion (I⁻) or a derived reactive species into the organic phase to react with the aromatic substrate. This approach can enhance reaction rates, improve yields, and allow for the use of inexpensive and water-soluble reagents, contributing to a greener chemical process. wikipedia.orgyoutube.com

Microwave-Assisted Iodination Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. rsc.orgcem.combeilstein-journals.org This technology is particularly advantageous for the iodination of aromatic compounds. The direct iodination of benzylic alcohols can be achieved using various reagents under microwave irradiation. For instance, the combination of potassium iodide (KI) with sulfuric acid (H₂SO₄) supported on natural kaolinitic clay has been shown to be effective for the selective iodination of benzylic alcohols. researchgate.net Another approach involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide (NaI) over silica (B1680970) gel, which also benefits from microwave irradiation to facilitate the chemoselective iodination of alcohols. researchgate.net

Table 1: Comparison of Microwave-Assisted Iodination Methods for Alcohols

| Reagent System | Support/Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| KI/H₂SO₄ | Kaolinitic Clay | Minutes | Good to Excellent | researchgate.net |

| CeCl₃·7H₂O/NaI | SiO₂ | Minutes | Good to Excellent | researchgate.net |

| KMnO₄ | Alumina | 10-30 minutes | - | cem.com |

| Aqueous H₂O₂ | - | - | - | cem.com |

Data represents typical findings for benzylic alcohols and may vary for specific substrates.

Formation of the Benzyl Alcohol Moiety

The conversion of various functional groups into a benzyl alcohol is a fundamental transformation in organic synthesis. Several reliable methods exist for this purpose, starting from either carboxylic acid derivatives or aldehydes.

A common and effective route to benzyl alcohols is the reduction of the corresponding carboxylic acid or its derivatives, such as esters. For the synthesis of this compound, the precursor 5-iodo-2-methoxybenzoic acid can be reduced. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are traditionally used for this transformation, their high reactivity can pose safety risks, especially on an industrial scale, due to the generation of hydrogen gas. google.com Alternative and safer reducing agents are therefore often sought.

The synthesis of the required 5-iodo-2-methoxybenzoic acid can be achieved through the iodination of 2-methoxybenzoic acid. nih.gov

The reduction of aromatic aldehydes to benzyl alcohols is a widely used and generally high-yielding reaction. For the preparation of this compound, the corresponding aldehyde, 5-iodo-2-methoxybenzaldehyde, serves as a direct precursor. nih.govsigmaaldrich.com This reduction is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695). wikipedia.org This method is known for its high chemoselectivity, as the borohydride reagent generally does not reduce other functional groups that might be present in the molecule, such as esters or nitro groups.

Microwave-assisted reductions of aldehydes to alcohols have also been reported, offering the advantage of significantly reduced reaction times. For example, the reduction of dihydro-β-ionone to dihydro-β-ionol using sodium borohydride in ethanol was completed in just 10 minutes under microwave heating at 60°C. mdpi.com

The formation of a benzyl alcohol can also be achieved through the nucleophilic addition of a carbon-containing group to a carbonyl compound. For instance, the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with an aromatic aldehyde or ketone will yield a benzyl alcohol upon workup. This approach is highly versatile as it allows for the introduction of a wide variety of substituents at the benzylic position.

Rhodium-catalyzed additions of aryl- and alkenylboronic acids to aldehydes provide another efficient route to benzylic alcohols. organic-chemistry.org These reactions often proceed under mild conditions and exhibit good functional group tolerance.

Multi-Step Synthesis from Accessible Precursors

Often, the most practical approach to a target molecule involves a multi-step synthesis starting from readily available and less expensive starting materials.

A plausible synthetic route to this compound can commence with 5-iodosalicylaldehyde (also known as 2-hydroxy-5-iodobenzaldehyde). sigmaaldrich.comtcichemicals.com This commercially available starting material possesses both the iodo-substituent and a hydroxyl group that can be subsequently methylated.

The synthesis would involve the following key steps:

Protection of the aldehyde group: To prevent unwanted side reactions during the methylation of the phenolic hydroxyl group, the aldehyde functionality is often protected, for example, as an acetal.

Methylation of the hydroxyl group: The phenolic hydroxyl group of the protected 5-iodosalicylaldehyde can be converted to a methoxy group using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

Deprotection of the aldehyde: Removal of the protecting group restores the aldehyde functionality, yielding 5-iodo-2-methoxybenzaldehyde.

Reduction of the aldehyde: Finally, reduction of the aldehyde to the corresponding benzyl alcohol, as described in section 2.2.2.2, affords the target molecule, this compound.

This multi-step approach allows for the controlled and sequential introduction of the desired functional groups, leading to the final product with high purity.

Routes Involving Aminobenzyl Intermediates (e.g., 5-iodo-2-methoxybenzylamine)

A viable synthetic pathway to this compound can be envisioned through the intermediacy of 5-iodo-2-methoxybenzylamine. This approach leverages the rich chemistry of aromatic amines, particularly their conversion into other functional groups via diazonium salts.

The synthesis would commence with a suitable precursor, such as 2-methoxybenzylamine, which would undergo electrophilic iodination. The directing effects of the methoxy and aminomethyl groups would need to be carefully considered to achieve the desired 5-iodo substitution pattern. Alternatively, a precursor already containing the iodo and methoxy groups, like 5-iodo-2-methoxytoluene, could be functionalized at the benzylic position to install the amine.

Once 5-iodo-2-methoxybenzylamine is obtained, it can be converted to the corresponding benzyl alcohol. This transformation is classically achieved through diazotization of the primary amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid) at low temperatures. The resulting diazonium salt is typically unstable and is immediately subjected to hydrolysis by warming the aqueous solution. This process generates the desired this compound, releasing nitrogen gas. While effective, this method requires careful control of reaction conditions to avoid side reactions, such as phenol (B47542) formation or rearrangements.

Preparation via Organometallic Reagents (e.g., Grignard or organolithium reactions)

Organometallic reagents provide a powerful and direct means for constructing carbon-carbon bonds, offering a convergent approach to this compound. Both Grignard and organolithium reagents are extensively used for the synthesis of primary, secondary, and tertiary alcohols. libretexts.orgacs.org

One primary strategy involves the reaction of a Grignard reagent with formaldehyde (B43269). commonorganicchemistry.com In this route, an aryl halide, 1,2-diiodo-4-methoxybenzene or 2-bromo-5-iodo-1-methoxybenzene, would first be converted into the corresponding Grignard reagent, 5-iodo-2-methoxyphenylmagnesium halide, via reaction with magnesium metal in an etheral solvent. researchgate.netmasterorganicchemistry.com This organometallic intermediate is then treated with formaldehyde, a one-carbon electrophile. The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of formaldehyde. acs.org A subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol, this compound. acs.org

An alternative organometallic approach starts with 5-iodo-2-methoxybenzaldehyde. This aldehyde can be reacted with a simple organolithium or Grignard reagent, such as methyl lithium or methylmagnesium bromide. However, this would lead to a secondary alcohol. To synthesize the primary benzyl alcohol, the aldehyde would need to be reduced. A more direct route using organometallics to form the primary alcohol involves the reaction with formaldehyde as described above. The reaction of organometallic reagents with aldehydes and ketones is a fundamental transformation in organic synthesis for creating more complex alcohol structures. acs.orgresearchgate.net

Table 1: Synthesis of this compound via Organometallic Reagents

| Starting Material | Reagent 1 | Reagent 2 | Product | Alcohol Type |

| 2-Bromo-5-iodo-1-methoxybenzene | Mg, THF | HCHO | This compound | Primary |

| 5-Iodo-2-methoxybenzaldehyde | NaBH4, MeOH | - | This compound | Primary |

Chemoselective Synthesis in Architecturally Complex Molecular Environments

Synthesizing molecules with multiple functional groups, such as this compound, requires careful strategic planning to ensure that reactions occur at the desired site without affecting other parts of the molecule.

Strategies for Differentiation of Multiple Reactive Sites

The structure of this compound contains three distinct functionalities attached to an aromatic ring: an iodo group, a methoxy group, and a hydroxymethyl group. Each of these presents different reactivity profiles that must be managed during synthesis.

Aromatic Ring Substitution: The methoxy group is a strong activating, ortho-, para- director for electrophilic aromatic substitution, while the iodo group is a deactivating, ortho-, para- director. masterorganicchemistry.com In a synthetic sequence, the order of installing these substituents is crucial. masterorganicchemistry.com For instance, introducing a new electrophile onto the ring would likely be directed to the positions ortho or para to the methoxy group. Careful selection of reaction conditions can help control the regioselectivity.

Benzylic Alcohol Reactivity: The primary alcohol is a nucleophile and can undergo oxidation to an aldehyde or carboxylic acid. It can also be a leaving group under certain acidic conditions. Reactions intended for other parts of the molecule must be compatible with this sensitive functionality.

Carbon-Iodine Bond: The C-I bond is susceptible to metal-halogen exchange with organometallic reagents and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity can be exploited for further functionalization but must be controlled to prevent undesired reactions.

Methoxy Group: The methyl ether of the methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃), which would unmask a phenol.

Strategies to achieve chemoselectivity include the judicious choice of reagents that are specific for one functional group over another and the strategic use of protecting groups. The order of reaction steps is also a critical consideration in managing the reactivity of the different sites. youtube.com

Advanced Protecting Group Chemistry for Alcohol and Methoxy Functionalities

In multi-step syntheses involving complex molecules, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org

Protecting the Alcohol: The primary alcohol of this compound is often the most sensitive group. A variety of protecting groups are available to mask its reactivity. libretexts.org

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are widely used. libretexts.orgchemistrysteps.com They are installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. chemistrysteps.com Silyl ethers are robust to many reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgchemistrysteps.com

Benzyl Ethers (Bn): The alcohol can be protected as a benzyl ether by reaction with benzyl bromide (BnBr) and a base. commonorganicchemistry.comuwindsor.ca This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (H₂/Pd-C), a method that would also reduce any nitro groups if present. commonorganicchemistry.comchemistrysteps.com

Methoxymethyl (MOM) Ether: Formed using MOM-Cl and a base, this acetal-type protecting group is stable to bases and nucleophiles but is cleaved under acidic conditions. libretexts.orgyoutube.com

Protecting the Methoxy Group: While the methoxy group is relatively robust, its cleavage to a phenol can be a concern under strongly acidic conditions. If a reaction requires such conditions, the phenol could be protected. However, in the context of this compound, the primary focus is typically on protecting the more reactive benzyl alcohol. The cleavage of the methoxy group itself can be a deliberate synthetic step, and methods for the selective cleavage of methoxy groups in the presence of other functionalities have been developed. acs.org

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF | Stable to base, mild acid |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C | Stable to acid, base, oxidation, reduction |

| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl) | Stable to base, nucleophiles |

| Tetrahydropyranyl Ether | THP | Dihydropyran, H⁺ | Aqueous Acid | Stable to base, organometallics |

| Acetyl | Ac | Ac₂O, Pyridine | Base (e.g., K₂CO₃, MeOH), Acid | Stable to neutral/mildly acidic conditions |

Mechanistic Investigations of Chemical Transformations Involving 5 Iodo 2 Methoxybenzyl Alcohol Scaffolds

Reaction Mechanisms in Alcohol Oxidations and Reductions

The transformation of the alcohol moiety in 5-iodo-2-methoxybenzyl alcohol is a key area of research, with a focus on understanding the underlying mechanisms of oxidation and reduction processes.

Role of Hypervalent Iodine Species in Catalytic and Stoichiometric Oxidations

Hypervalent iodine reagents have gained prominence as environmentally benign oxidants for alcohol transformations due to their low toxicity and mild reaction conditions. nih.gov Both stoichiometric and catalytic systems have been developed. While stoichiometric use of reagents like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) is effective, it generates equimolar amounts of organoiodine waste. nih.gov To circumvent this, catalytic systems utilizing a terminal oxidant like Oxone® have been devised. nih.gov

In the context of related iodo-aryl compounds, the catalytic cycle for alcohol oxidation involves the in situ generation of a hypervalent iodine(V) species from the iodo-precursor by a co-oxidant. nih.gov For instance, the oxidation of an iodarene by Oxone® generates the active iodine(V) intermediate. nih.gov This intermediate then reacts with the alcohol to form a subsequent intermediate, which, through a process of hypervalent twisting and reductive elimination, yields the carbonyl product and an iodine(III) species. nih.gov The iodine(III) species is then re-oxidized to regenerate the active catalyst.

Research on N-isopropyl-2-iodobenzamides has shown that substituents on the benzene (B151609) ring significantly influence the catalytic activity. nih.gov A methoxy (B1213986) group at the 5-position, as in the structural analog 2-iodo-N-isopropyl-5-methoxybenzamide, has been found to be the most reactive catalyst for the oxidation of various benzylic and aliphatic alcohols. nih.govnsf.gov This high reactivity is attributed to the rapid generation of the pentavalent iodine species from the trivalent precursor during the reaction. nih.govnsf.govbeilstein-journals.org The proposed mechanism involves the oxidation of the iodobenzamide to a pentavalent iodine species by an oxidant like tetra-n-butylammonium peroxymonosulfate. nih.gov This species then oxidizes the alcohol to the corresponding aldehyde or ketone while being reduced to a trivalent iodine species, which is subsequently re-oxidized to continue the catalytic cycle. nih.gov

Table 1: Effect of Substituents on the Reactivity of N-isopropyl-2-iodobenzamide Catalysts in Alcohol Oxidation nih.gov

| 5-Substituent | Reactivity Order |

| -NO2 | < |

| -CO2Me | < |

| -OAc | < |

| -Cl | < |

| -H | < |

| -Me | < |

| -OMe | Most Reactive |

This table illustrates the relative reactivity based on the substituent at the 5-position of the N-isopropyl-2-iodobenzamide catalyst.

Exploration of Radical Pathways in Reductive Deoxygenation Processes

The reductive deoxygenation of alcohols, a fundamental transformation in organic synthesis, often proceeds through radical intermediates. nih.gov These processes allow for the selective removal of hydroxyl groups, which can be a valuable synthetic strategy. nih.gov Alcohols are typically converted into derivatives that can readily undergo cleavage to form radical species. chemrxiv.org

One common approach involves the conversion of the alcohol to a benzoate (B1203000) ester. nih.gov A photocatalytic system can then be employed to generate a potent single-electron transfer (SET) reductant, such as the carbon dioxide radical anion (CO2•–) derived from formate (B1220265) salts. nih.gov This reductant transfers an electron to the benzoate ester, and subsequent fragmentation of the resulting radical anion, often promoted by acidic additives, leads to the cleavage of the C(sp3)–O bond and the formation of a carbon-centered radical. nih.gov This radical can then be trapped or undergo further reactions to yield the deoxygenated product. nih.govchemrxiv.org Benzylic alcohols, in particular, are known to undergo rapid deoxygenation through such pathways. nih.gov

Mechanistic Insights into Catalytic Oxidation of Benzylic Alcohols

The catalytic oxidation of benzylic alcohols to carbonyl compounds is a cornerstone of organic synthesis. amazonaws.com Various catalytic systems, including those based on transition metals and metal-free reagents, have been investigated to understand their mechanistic intricacies. amazonaws.commdpi.com

For heterogeneous palladium-based catalysts, such as PdBiTe/C, the oxidation of benzyl (B1604629) alcohol often follows a Langmuir-Hinshelwood mechanism. acs.org This involves the adsorption of the alcohol onto the catalyst surface to form a surface-bound alkoxide intermediate. acs.org The rate-limiting step is then typically a β-hydride elimination from this intermediate, a process in which molecular oxygen also participates. acs.org Promoters like bismuth and tellurium can enhance catalytic activity by being preferentially oxidized, thus maintaining the palladium in its active metallic state. acs.org

In systems employing copper catalysts in conjunction with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), the mechanism involves the oxidation of Cu(I) to Cu(II) by an oxidant, which in turn oxidizes TEMPO to the active N-oxoammonium salt. amazonaws.com This salt then oxidizes the benzylic alcohol to the corresponding aldehyde. amazonaws.com Density functional theory (DFT) calculations on Cu(II)/TEMPO systems suggest that the catalytic cycle involves catalyst activation, substrate oxidation, and catalyst regeneration, with proton transfer steps being rate-determining. rsc.org

The oxidation of benzyl alcohol can proceed through two main pathways: a two-electron process yielding benzaldehyde (B42025), or a four-electron process leading to benzoic acid. rsc.org The choice of catalyst and reaction conditions determines the selectivity of the oxidation.

Nucleophilic Substitution and Coupling Reactions on the Iodo-Aryl Moiety

The iodo-group on the aromatic ring of this compound provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Aromatic Halide Reactivity in Transition Metal-Catalyzed Cross-Coupling Methodologies

The iodo-aryl functionality is a highly reactive electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. orgsyn.orguef.fi These reactions are powerful tools for the construction of complex molecular architectures. While palladium has traditionally been the catalyst of choice, there is growing interest in more abundant and less expensive metals like nickel. orgsyn.org

Nickel catalysts have demonstrated the ability to activate a broad range of electrophilic coupling partners. orgsyn.org For instance, nickel-catalyzed Suzuki-Miyaura coupling has been successfully carried out in environmentally friendly solvents like tert-amyl alcohol. orgsyn.org These reactions typically involve an oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

Recent advancements have also focused on the cross-coupling of alcohols with olefins, although these methods are still evolving. nih.gov Furthermore, novel cross-alcohol coupling technologies mediated by nickel radical sorting are emerging, enabling the formation of C(sp3)–C(sp3) bonds from two different alcohol fragments. princeton.edu This process relies on the differential stability of metal-alkyl bonds, allowing for selective coupling. princeton.edu

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Palladium, Nickel |

| Heck | Aryl/Vinyl Halide + Alkene | Palladium |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium/Copper |

Intramolecular Rearrangements and Cyclization Pathways

The strategic placement of the iodo and hydroxyl functionalities in this compound can be exploited to construct cyclic structures through intramolecular reactions. Iodoarenes can serve as precursors for cyclization reactions catalyzed by various reagents under oxidative conditions. organic-chemistry.org For example, the iodo group can participate in radical cyclizations or transition metal-catalyzed intramolecular coupling reactions.

While specific examples detailing the intramolecular rearrangements and cyclization pathways of this compound itself are not prevalent in the searched literature, the general reactivity patterns of related substituted iodo-aromatics suggest potential routes. For instance, intramolecular Heck reactions could lead to the formation of fused ring systems. Similarly, radical-mediated cyclizations, initiated by the reduction of the aryl iodide, could provide access to various heterocyclic or carbocyclic scaffolds. The development of such intramolecular transformations remains an area of synthetic interest.

Investigations of Solvent Effects and Advanced Catalysis

The transformation of benzylic alcohols, including the this compound scaffold, is profoundly influenced by the reaction environment and the catalytic systems employed. Modern synthetic chemistry increasingly focuses on advanced methodologies that enhance efficiency, selectivity, and sustainability. This section explores the principles and applications of supramolecular catalysis, ionic liquids, and transition metal-free functionalization in the context of benzylic alcohol transformations.

Supramolecular catalysis leverages non-covalent interactions to control chemical reactivity and selectivity, mimicking enzymatic processes. nih.gov Cucurbit[n]urils (CB[n]) are a prominent family of macrocyclic host molecules that are particularly effective in this domain due to their unique structural features. nih.gov

Core Principles: Cucurbiturils are pumpkin-shaped molecules with a hydrophobic inner cavity and two identical, negatively charged carbonyl-lined portals. rsc.orgwikipedia.org Their catalytic activity stems from several key principles:

Host-Guest Encapsulation: CB[n] can encapsulate guest molecules within their cavity. This confinement brings reactants into close proximity and pre-organizes them for reaction, similar to an enzyme's active site. wikipedia.org

Stabilization of Intermediates: The electron-rich carbonyl portals can stabilize cationic intermediates or transition states that form near the entrance of the cavity. researchgate.net This is particularly relevant for reactions involving benzylic carbocations.

Complexation-Induced pKa Shifts: Encapsulation within the CB[n] cavity can alter the acidity (pKa) of a guest molecule. This can facilitate protonation or deprotonation steps that are crucial for catalysis, allowing the macrocycle to function as an "acid substitute". iitd.ac.in

Stereochemical Control: The rigid, confined space of the cucurbituril (B1219460) cavity can influence the stereochemical outcome of a reaction, enhancing the formation of a specific isomer. wikipedia.org

Application in Hydrolysis and Potential Relevance: A significant demonstration of cucurbituril catalysis is in the acceleration of hydrolysis reactions, such as those of amides and oximes. iitd.ac.in For instance, the hydrolysis of benzaldoxime (B1666162) is significantly accelerated in the presence of cucurbit rsc.orguril (CB rsc.org). rsc.org The catalytic effect is attributed to the stabilization of the positively charged intermediate near the host's carbonyl portals. iitd.ac.in However, a common challenge in these systems is product inhibition, where the reaction product binds more strongly to the host than the reactant, impeding catalytic turnover. rsc.orgnih.gov

While specific studies detailing the cucurbituril-catalyzed transformation of this compound are not prominent, the underlying principles are applicable. A reaction involving this scaffold could be designed where the benzyl alcohol moiety or a derivative acts as a guest, with the reaction's transition state being stabilized by the cucurbituril host.

Ionic liquids (ILs) are salts with melting points below 100 °C, often regarded as green solvents due to their negligible vapor pressure, thermal stability, and recyclability. tandfonline.com They are not merely inert media but can actively participate in and influence chemical reactions, including the transformation of benzylic alcohols.

Oxidation Reactions: The selective oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental transformation. In conventional solvents, over-oxidation to carboxylic acids is a common side reaction. The use of ionic liquids can significantly enhance selectivity. For example, in the potassium permanganate (B83412) oxidation of benzyl alcohol, employing 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) as the medium leads to a 90% yield of benzaldehyde with minimal over-oxidation. tandfonline.com The IL is believed to deactivate the water formed during the reaction, preventing it from participating in further oxidation. rsc.org Similarly, ionic liquids serve as effective media for oxidations using iodine/lithium carbonate systems. bwise.kr

Dehydrative Etherification: Ionic liquids, particularly hydrophobic ones, are highly effective in promoting dehydrative reactions like the conversion of benzyl alcohols to dibenzyl ethers. This route is more environmentally benign than classical methods as the only byproduct is water. rsc.org The IL can act as a water scavenger, driving the reaction equilibrium towards the product. Palladium-catalyzed dehydrative etherification of various substituted benzyl alcohols in hydrophobic ionic liquids proceeds in moderate to excellent yields. rsc.org The electronic nature of the substituent on the benzyl alcohol affects the reaction rate, with electron-donating groups like methoxy accelerating the reaction, likely due to the stabilization of the benzylic carbocation intermediate. rsc.org

The table below summarizes findings for the transformation of various benzylic alcohols in ionic liquids, illustrating the potential reaction conditions applicable to a this compound scaffold.

| Substrate | Ionic Liquid | Catalyst/Reagent | Product | Yield (%) | Reference |

| Benzyl alcohol | [bmim][BF4] | KMnO4 | Benzaldehyde | 90 | tandfonline.com |

| 4-Methoxybenzyl alcohol | [bmim][BF4] | KMnO4 | 4-Methoxybenzaldehyde | 95 | tandfonline.com |

| 4-Chlorobenzyl alcohol | [bmim][BF4] | KMnO4 | 4-Chlorobenzaldehyde | 92 | tandfonline.com |

| Benzyl alcohol | [bmim][PF6] | Pd(CH3CN)2Cl2 | Dibenzyl ether | 57 | rsc.org |

| 4-Methoxybenzyl alcohol | [bmim][PF6] | Pd(CH3CN)2Cl2 | Bis(4-methoxybenzyl) ether | 89 | rsc.org |

| 4-Nitrobenzyl alcohol | [bmim][PF6] | Pd(CH3CN)2Cl2 | Bis(4-nitrobenzyl) ether | 20 | rsc.org |

This table is interactive and can be sorted by column.

While transition metal catalysis is a powerful tool, concerns over cost, toxicity, and contamination of products have spurred the development of metal-free alternatives for aromatic functionalization. nih.gov These methods are crucial for late-stage functionalization in drug discovery and materials science. nih.govnih.gov For a scaffold like this compound, these approaches offer novel ways to modify the aromatic ring.

Hypervalent Iodine Reagents: A key strategy in metal-free aromatic functionalization involves the use of hypervalent iodine(III) reagents, particularly diaryliodonium salts. nih.gov These compounds serve as electrophilic aryl sources and can facilitate C-H arylation under metal-free conditions. The reaction typically proceeds via an electrophilic aromatic substitution-like pathway. For a substrate like this compound, a diaryliodonium salt could be used to introduce a new aryl group at one of the vacant C-H positions on the benzene ring, guided by the directing effects of the existing methoxy and iodobenzyl groups. This approach is attractive for its mild conditions and avoidance of metal catalysts. nih.gov

Photoredox and Electron Donor-Acceptor (EDA) Complex Chemistry: Visible-light-induced photoredox catalysis has emerged as a powerful tool for forging C-C and C-heteroatom bonds under mild, often metal-free conditions. acs.org These reactions can be initiated by the formation of an electron donor-acceptor (EDA) complex between an electron-rich substrate and an electron-poor reagent. Upon photoirradiation, electron transfer occurs, generating radical intermediates that can engage in further reactions. For instance, the arylative trifluoromethylation of alkenes has been achieved without a metal catalyst or external photosensitizer by leveraging the EDA complex formed between the alkene and a trifluoromethyl sulfone reagent. acs.org This principle could be extended to functionalize the this compound scaffold, potentially by modifying the benzylic alcohol to an alkene-containing side chain or by directly engaging the electron-rich aromatic ring.

These transition metal-free methods represent the frontier of sustainable organic synthesis, providing powerful tools for the selective functionalization of complex aromatic scaffolds. rsc.orgrsc.org

Derivatization and Transformational Chemistry of 5 Iodo 2 Methoxybenzyl Alcohol

Functional Group Interconversions of the Benzylic Alcohol Moiety

The primary alcohol group is a key site for a range of chemical transformations. Its conversion to ethers, aldehydes, carboxylic acids, and alkenes represents fundamental reactions in organic synthesis.

Etherification Reactions for O-Functionalization

The conversion of the hydroxyl group of 5-Iodo-2-methoxybenzyl alcohol into an ether moiety is a common O-functionalization strategy. This can be achieved through several established methods. A widely used approach is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether.

Alternatively, catalytic methods offer greener and often milder conditions. For instance, iron(III) chloride (FeCl₃) has been shown to effectively catalyze the symmetrical etherification of various benzyl (B1604629) alcohols. acs.org Similarly, other Lewis acids can be employed to promote the dehydrative coupling of the alcohol with another alcohol or to facilitate reaction with other alkylating agents. organic-chemistry.org An efficient method for the chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in the corresponding alcohol solvent. organic-chemistry.org

Oxidation to Corresponding Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde (5-iodo-2-methoxybenzaldehyde) or the carboxylic acid (5-iodo-2-methoxybenzoic acid), depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehydes: To achieve the selective oxidation to the aldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. khanacademy.org Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in anhydrous solvents like dichloromethane (B109758) are effective for this transformation. organic-chemistry.org The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin Periodinane (DMP) oxidation are also highly reliable methods for generating aldehydes from primary alcohols under mild conditions. organic-chemistry.orgyoutube.com Hypervalent iodine reagents, in general, are known to be effective for this purpose. youtube.com

Oxidation to Carboxylic Acids: For the conversion to the corresponding carboxylic acid, stronger oxidizing agents are necessary. libretexts.orgethernet.edu.et A classic method involves the use of potassium dichromate(VI) or sodium dichromate(VI) in a mixture of concentrated sulfuric acid and water, often referred to as the Jones oxidation. libretexts.org The reaction is typically performed under reflux to ensure the oxidation proceeds past the intermediate aldehyde stage. libretexts.org A two-step, one-pot procedure has also been developed, where the alcohol is first treated with NaOCl and TEMPO, followed by oxidation with NaClO₂. nih.gov This method is compatible with various sensitive functional groups. nih.gov Catalytic amounts of 2-iodo-N-isopropyl-5-methoxybenzamide in the presence of Oxone® have also been shown to effectively oxidize benzylic alcohols to their corresponding carbonyl compounds. researchgate.netnih.govbeilstein-journals.org

Table 1: Comparison of Oxidation Conditions

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | |

| Swern Oxidation (DMSO, (COCl)₂) | Anhydrous CH₂Cl₂, low temp. | |

| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Aqueous, reflux |

| TEMPO, NaOCl, then NaClO₂ | Phase-transfer conditions | |

| Oxone®, Catalytic Iodobenzamide | Room Temperature |

Alkene Formation via Dehydration Protocols

The benzylic alcohol can undergo an elimination reaction (dehydration) to form the corresponding alkene, 4-iodo-1-methoxy-2-vinylbenzene. This transformation is typically achieved by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). byjus.comchemguide.co.uklibretexts.org The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). byjus.comlibretexts.org Subsequent loss of water generates a carbocation intermediate, which is then deprotonated at an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the double bond. byjus.comlibretexts.org The high temperatures required for primary alcohols are necessary to facilitate this E1 or E2 elimination pathway. libretexts.org Passing the alcohol vapor over heated aluminum oxide is another effective laboratory method for dehydration. chemguide.co.uklibretexts.org

Chemical Transformations of the Substituted Aromatic Ring

The iodo and methoxy (B1213986) substituents on the aromatic ring provide handles for further, selective functionalization of the core structure.

Halogen Exchange Reactions (e.g., Fluorination via Halex)

The iodine atom on the aromatic ring can be replaced by other halogens through metal-catalyzed cross-coupling reactions, often referred to as aromatic Finkelstein reactions. wikipedia.orgnih.gov These reactions typically cannot be achieved by simple nucleophilic aromatic substitution (SNAr) unless the ring is highly activated by electron-withdrawing groups. Instead, catalysts based on copper or nickel are often employed. nih.govfrontiersin.org For example, reacting this compound with sodium iodide in the presence of a copper(I) iodide catalyst and a diamine ligand can facilitate the exchange. frontiersin.org

A particularly important transformation is fluorination. The Halogen Exchange (Halex) reaction is a method used to introduce fluorine into aromatic rings. cas.cn This process generally involves the nucleophilic substitution of a halide (typically chloride or bromide, but also iodide) with a fluoride (B91410) ion source, such as potassium fluoride (KF). researchgate.net The reaction often requires high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to proceed, especially for unactivated aryl halides. wikipedia.orgcas.cn For a substrate like this compound, converting the iodine to fluorine would likely require forcing conditions due to the electron-donating nature of the methoxy and hydroxymethyl groups, which disfavor nucleophilic aromatic substitution.

Directed ortho-Metalation and Lithiation Strategies for Further Functionalization

The methoxy group on the aromatic ring is a powerful directed metalation group (DMG). organic-chemistry.orgchem-station.com This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the methoxy group (the C-3 position) using a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.orgharvard.edu The heteroatom of the DMG coordinates to the lithium ion, directing the deprotonation to the adjacent proton. wikipedia.orgbaranlab.org

This ortho-lithiation generates a highly reactive aryllithium intermediate. This nucleophilic species can then be quenched with a wide variety of electrophiles to introduce a new functional group at the C-3 position with high regioselectivity. organic-chemistry.org This strategy provides a powerful tool for synthesizing contiguously substituted aromatic compounds.

Table 2: Examples of Electrophiles for Directed ortho-Metalation

| Electrophile | Reagent | Product Functional Group at C-3 |

|---|---|---|

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid (-COOH) |

| Aldehyde/Ketone | RCHO / RCOR' | Secondary/Tertiary Alcohol (-CR(OH)R') |

| Alkyl Halide | R-X | Alkyl group (-R) |

| Borate Ester | B(OR)₃ | Boronic Acid/Ester (-B(OH)₂) |

| Iodine | I₂ | Iodide (-I) |

This methodology effectively bypasses the usual directing effects of the substituents, providing access to substitution patterns that would be difficult to achieve through classical electrophilic aromatic substitution.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium hydride |

| Iron(III) chloride |

| 2,4,6-trichloro-1,3,5-triazine |

| Dimethyl sulfoxide |

| 5-iodo-2-methoxybenzaldehyde (B1585233) |

| 5-iodo-2-methoxybenzoic acid |

| Pyridinium Chlorochromate |

| Pyridinium Dichromate |

| Dichloromethane |

| Oxalyl chloride |

| Trifluoroacetic anhydride |

| Dess-Martin Periodinane |

| Potassium dichromate(VI) |

| Sodium dichromate(VI) |

| Sulfuric acid |

| Sodium hypochlorite |

| TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) |

| Sodium chlorite |

| 2-iodo-N-isopropyl-5-methoxybenzamide |

| Oxone® |

| 4-iodo-1-methoxy-2-vinylbenzene |

| Phosphoric acid |

| Aluminum oxide |

| Potassium fluoride |

| n-butyllithium |

| Copper(I) iodide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound in aromatic substitution reactions is dictated by the electronic properties and directing effects of its substituents: the methoxy group (-OCH₃), the hydroxymethyl group (-CH₂OH), and the iodo group (-I). The benzene (B151609) ring is rendered electron-rich by the strongly activating, ortho-, para-directing methoxy group and the weakly activating, ortho-, para-directing hydroxymethyl group. Conversely, the iodo substituent is a deactivating yet ortho-, para-directing group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate. wikipedia.org The first step, the attack of the aromatic ring on the electrophile, is the rate-determining step as it disrupts the ring's aromaticity. wikipedia.org The second step is a rapid deprotonation to restore aromaticity. wikipedia.org

For this compound, the potent activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. The position C6 is ortho to the methoxy group and C3 is para. However, C3 is sterically unhindered, making it a likely site for substitution. The C4 position is blocked by the iodo group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orggold-chemistry.org For halogenations like bromination or chlorination, a Lewis acid catalyst such as FeBr₃ or FeCl₃ is typically required to activate the halogen. wikipedia.org Iodination can be achieved with I₂ in the presence of an oxidizing agent. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group, such as a halide, by a nucleophile. Aryl halides are generally unreactive towards traditional Sₙ1 and Sₙ2 reactions. nih.gov However, SₙAr can occur, particularly when strong electron-withdrawing groups are positioned ortho or para to the leaving group. nih.govnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. nih.gov

In this compound, the ring is activated by electron-donating groups, which is unfavorable for SₙAr at the iodo-substituted carbon. The absence of strong electron-withdrawing groups ortho or para to the iodine makes direct nucleophilic displacement of the iodide challenging under standard SₙAr conditions. However, under forcing conditions or with very strong nucleophiles, such as in the Goldberg reaction, substitution may be possible. wikipedia.org

Advanced Coupling Reactions Utilizing the Iodinated Position

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation (e.g., Sonogashira, Suzuki, Stille couplings)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, with the 2010 Nobel Prize in Chemistry being awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work in this field. yonedalabs.com These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The reactivity of the aryl halide in the oxidative addition step typically follows the order I > Br > Cl. libretexts.org

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center. wikipedia.org Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org Given the reactivity of aryl iodides, this compound is an excellent candidate for Sonogashira coupling with various terminal alkynes to produce substituted arylalkynes.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to the stability and low toxicity of the organoboron reagents. organic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org The utility of 5-iodo-substituted nucleosides in Suzuki-Miyaura cross-coupling reactions to form 5-aryluracil derivatives highlights the feasibility of using this compound in similar transformations. nih.govrsc.org

Table 1: Overview of C-C Coupling Reactions for this compound

| Coupling Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N) | Arylalkyne |

| Suzuki | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or Aryl-Alkyl/Alkenyl |

| Stille | Organostannane (R-Sn(Alkyl)₃) | Pd(PPh₃)₄, LiCl | Biaryl or Aryl-Alkyl/Alkenyl |

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide or pseudohalide, catalyzed by a palladium complex. wikipedia.org A key advantage of the Stille reaction is the air and moisture stability of organostannanes. wikipedia.org The mechanism is similar to other palladium-catalyzed couplings. wikipedia.org The reactivity of the organotin reagent is enhanced by the presence of a chloride source, such as lithium chloride. organic-chemistry.org Although highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.orglibretexts.org this compound would readily participate in Stille couplings, offering another route to biaryl compounds and other C-C linked structures.

Carbon-Heteroatom Bond Formation (e.g., Amination, Etherification)

The formation of carbon-heteroatom bonds at an aromatic center is another critical transformation in organic synthesis, often accomplished through palladium- or copper-catalyzed reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with a primary or secondary amine in the presence of a base. wikipedia.orgacsgcipr.org This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orgyoutube.com The catalytic cycle involves oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and subsequent reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success. youtube.com this compound is a suitable substrate for Buchwald-Hartwig amination to produce a range of N-aryl compounds.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern methods employ soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org For the formation of an ether (C-O coupling), an alcohol or phenol (B47542) is coupled with the aryl halide. For amination (C-N coupling), an amine is used in what is known as the Goldberg reaction, a variant of the Ullmann condensation. wikipedia.org This provides a complementary method to the palladium-catalyzed approaches for forming C-O and C-N bonds at the C5 position of this compound.

Table 2: Overview of C-Heteroatom Coupling Reactions for this compound

| Coupling Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | Aryl Amine |

| Ullmann Etherification | Alcohol/Phenol (R-OH) | CuI, Ligand (e.g., Phenanthroline), Base (e.g., Cs₂CO₃) | Aryl Ether |

Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids

Recent advances in catalysis have led to the development of novel cross-coupling strategies that go beyond traditional methods. One such innovation is the direct coupling of alcohols and carboxylic acids to form C(sp³)–C(sp³) bonds, which serves as a nontraditional alternative to esterification. nih.govnih.gov

This transformation can be achieved through a dual nickel and photoredox-catalyzed system. nih.govnih.gov In this process, the alcohol is activated by an N-heterocyclic carbene (NHC), and the carboxylic acid is activated via a hypervalent iodine reagent. nih.gov The resulting radical intermediates are then coupled by the nickel catalyst under visible light irradiation. nih.govnih.gov This methodology is notable for its ability to construct highly congested carbon centers, including quaternary carbons, from readily available starting materials. nih.govnih.gov this compound, with its primary alcohol functionality, could potentially serve as the alcohol component in this type of deoxygenative alkylation, allowing for the formation of a new C-C bond at the benzylic position.

Spectroscopic and Computational Characterization in Academic Research Contexts

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the structural determination of organic molecules. For 5-Iodo-2-methoxybenzyl alcohol, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

While specific experimental NMR data for this compound is not widely available in the public domain, the expected chemical shifts for its proton (¹H) and carbon-¹³ (¹³C) nuclei can be predicted based on the analysis of structurally similar compounds. The presence of an iodine atom and a methoxy (B1213986) group on the benzene (B151609) ring, along with the hydroxymethyl group, significantly influences the electronic environment of the neighboring protons and carbons, leading to characteristic chemical shifts.

Predicted ¹H NMR Data: The aromatic protons are expected to appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The methoxy group protons would likely resonate as a singlet around 3.8 ppm, and the benzylic protons of the CH₂OH group would also appear as a singlet, typically in the range of 4.5 to 4.7 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data: The carbon atoms of the benzene ring are expected to have chemical shifts in the range of 110 to 160 ppm. The carbon atom attached to the iodine would be significantly influenced by the heavy atom effect. The methoxy carbon would likely appear around 55-60 ppm, and the benzylic carbon of the CH₂OH group is anticipated to be in the region of 60-65 ppm.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| CH₂ | 4.5 - 4.7 | Singlet |

| OCH₃ | ~3.8 | Singlet |

| OH | Variable | Broad Singlet |

| Aromatic-C | 110 - 160 | - |

| CH₂ | 60 - 65 | - |

| OCH₃ | 55 - 60 | - |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₉IO₂, which corresponds to a molecular weight of approximately 264.06 g/mol . chemicalbook.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 264. The fragmentation of this compound under electron ionization would likely involve the loss of the hydroxyl group, the methoxy group, or the entire hydroxymethyl group, leading to characteristic fragment ions.

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 264 |

| [M-OH]⁺ | 247 |

| [M-OCH₃]⁺ | 233 |

| [M-CH₂OH]⁺ | 233 |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-carbon (C=C) bonds within the aromatic ring.

The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the CH₂ and CH₃ groups are expected in the 2850-3100 cm⁻¹ range. The C-O stretching vibration of the alcohol and the ether linkage would likely be observed in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

| C-O (alcohol/ether) | 1000-1300 |

X-ray Crystallography for Precise Solid-State Structure Determination

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data and to predict molecular properties. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and reactivity of organic molecules.

DFT calculations can be employed to optimize the geometry of this compound and to calculate various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations can help in predicting the molecule's reactivity, spectroscopic properties, and intermolecular interactions. For instance, the calculated vibrational frequencies from DFT can be compared with experimental IR spectra to aid in the assignment of absorption bands. Similarly, calculated NMR chemical shifts can be correlated with experimental data for structural verification.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of molecules at an atomic level over time. researchgate.netwikipedia.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve, offering a view into the dynamic nature of the molecule. wikipedia.orgnumberanalytics.comwustl.edu This methodology is particularly valuable for the conformational analysis of flexible molecules like this compound and for characterizing the intricate network of non-covalent intermolecular interactions that govern its behavior in various environments.

The conformational landscape of this compound is primarily defined by the rotational freedom around the C(aromatic)-C(methylene) and C(methylene)-O(hydroxyl) single bonds. MD simulations allow for the exploration of the potential energy surface related to these rotations, identifying low-energy, stable conformers. For substituted benzyl (B1604629) alcohols, conformations are often described by the dihedral angle of the C-C-O-H chain, leading to different spatial arrangements of the hydroxyl group relative to the aromatic ring, such as gauche and anti conformers. researchgate.net The presence of the bulky iodine atom and the methoxy group introduces steric and electronic influences that modulate this conformational preference.

Intermolecular interactions are critical to understanding how this compound interacts with itself or with solvent molecules. MD simulations can provide detailed insights into the geometry, duration, and strength of these interactions. The primary interactions involving this compound include hydrogen bonding, halogen bonding, and van der Waals forces.

Hydrogen Bonds: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor. In a condensed phase, it can form strong hydrogen bonds with neighboring molecules, significantly influencing the substance's physical properties.

Halogen Bonds: The iodine atom can act as a halogen bond donor, forming a directional non-covalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom on another molecule). This type of interaction, where the iodine atom interacts with an electron-rich region, can play a crucial role in molecular recognition and crystal packing. researchgate.net

π-Interactions: The electron-rich aromatic ring can participate in various π-interactions, including π-π stacking with other aromatic rings or interactions with the iodine atom of a neighboring molecule. researchgate.netscispace.com

The table below summarizes the key potential non-covalent interactions that can be analyzed for this compound using molecular dynamics simulations.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond | -OH (Hydrogen) | -OH, -OCH3 (Oxygen) | 1.5 - 2.5 | 3 - 10 |

| Halogen Bond | Aromatic-Iodine | -OH, -OCH3 (Oxygen) | 2.5 - 3.5 | 1 - 5 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.2 - 3.8 | 1 - 3 |

In Silico Docking Studies for Investigating Ligand-Target Interactions in Research Compounds

In silico molecular docking is a computational technique fundamental to drug discovery and molecular biology, used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.govopenaccessjournals.com This method models the interaction at an atomic level, allowing researchers to predict the binding affinity and mode of a ligand within the active site of a target protein. nih.govijprajournal.com For a research compound like this compound, docking studies can elucidate its potential to modulate the function of a biological target, guiding further experimental investigation.

The docking process involves two main stages: sampling and scoring. nih.gov First, the algorithm samples a wide range of possible conformations of the ligand within the protein's binding site. Then, a "scoring function" is used to estimate the binding affinity for each pose, ranking them to identify the most favorable binding mode. mdpi.com A lower binding energy score typically indicates a more stable and favorable interaction.

While specific docking studies for this compound are not prominently published, the methodology can be illustrated by considering its interaction with a plausible biological target. Benzyl alcohol derivatives have been investigated as potential inhibitors of enzymes such as glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme crucial for bacterial cell wall biosynthesis. smu.ac.zasemanticscholar.orgdergipark.org.tr A hypothetical docking study of this compound against GlcN-6-P would reveal how its structural features contribute to binding.

The key interactions stabilizing the ligand-receptor complex would be identified, such as:

Hydrogen bonds between the ligand's hydroxyl or methoxy groups and polar amino acid residues in the active site.

Hydrophobic interactions between the aromatic ring and nonpolar residues.

Halogen bonds between the iodine atom and electron-donating residues like serine or threonine.

The results of such a study provide critical information for structure-activity relationship (SAR) analysis, helping to rationalize how modifications to the ligand's structure could improve its binding affinity and selectivity. mdpi.com

The following interactive table presents hypothetical results from a molecular docking study of this compound against the active site of Glucosamine-6-Phosphate Synthase.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Glucosamine-6-Phosphate Synthase | This compound | -7.2 | Ser347, Gly301, Ala400 | Hydrogen Bond, Halogen Bond |

| Glucosamine-6-Phosphate Synthase | This compound | -7.2 | Val399, Ala302, Leu348 | Hydrophobic Interaction |

Role of 5 Iodo 2 Methoxybenzyl Alcohol As a Key Building Block in Complex Chemical Synthesis

Precursor in Medicinal Chemistry Research and Lead Compound Development

The unique substitution pattern of 5-Iodo-2-methoxybenzyl alcohol makes it an important starting material for the synthesis of biologically active compounds. Its derivatives have been explored as agonists and inhibitors for various therapeutic targets.

The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor that has emerged as a significant target for therapeutic intervention in conditions such as inflammation, cancer, and ischemia. The development of selective A3AR agonists is a key area of research. While direct synthesis from this compound is not explicitly detailed in the provided search results, the structurally related N⁶-(3-iodobenzyl)adenosine derivatives are cornerstone compounds in A3AR agonist research. For instance, the widely used A3AR agonist Cl-IB-MECA features an N⁶-(3-iodobenzyl) group. nih.gov The synthesis of various A3AR agonists often involves coupling a substituted benzyl (B1604629) group to the N⁶ position of adenosine. The 2-methoxy substitution, in concert with the 5-iodo position on the benzyl ring of this compound, offers a scaffold that can be elaborated to explore the structure-activity relationships (SAR) of new A3AR agonists. nih.govdiva-portal.org Research has shown that modifications at the 2-position of adenosine derivatives can influence potency and selectivity, and the nature of the N⁶-benzyl substituent is critical for high affinity. nih.gov The synthesis of a series of selective adenosine A3 receptor agonists has been accomplished by coupling 1′-(6-chloropurin-9-yl)-1′-deoxy-N-methyl-β-D-ribofuranuronamide with various substituted aminomethyl groups. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer drugs. The development of novel DHFR inhibitors often involves the synthesis of molecules that can mimic the binding of the natural substrate, dihydrofolate. Research into new bacterial DHFR inhibitors has utilized precursors structurally similar to this compound. For example, a multi-step synthesis of 6-alkyl-2,4-diaminopyrimidine-based DHFR inhibitors begins with 5-iodovanillin. nih.gov This starting material is first methylated and then reduced with sodium borohydride (B1222165) to form a substituted benzyl alcohol, which is further elaborated into the final inhibitor. nih.gov This synthetic strategy highlights how a benzyl alcohol scaffold containing an iodo-substituent is a viable entry point for constructing complex heterocyclic systems required for DHFR inhibition.

Table 1: Synthesis of DHFR Inhibitor Precursor

| Starting Material | Reagents | Product | Reference |

|---|

Heat Shock Protein 70 (Hsp70) is a molecular chaperone that is overexpressed in many types of cancer cells, where it plays a critical role in cell survival and resistance to therapy. researchgate.net This makes Hsp70 an attractive target for the development of new anticancer drugs. drugbank.com Research has led to the discovery of allosteric inhibitors that bind to a novel pocket on the protein. researchgate.net The synthesis of these inhibitors has involved the use of iodo-substituted aromatic precursors. For instance, the synthesis of 1-(5-Iodo-6-((4-methoxybenzyl)oxy)pyridin-2-yl)-4-methylpiperazine, an intermediate for Hsp70 inhibitors, was achieved through the iodination of its non-iodinated precursor using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA). researchgate.net This demonstrates the utility of incorporating an iodine atom into heterocyclic scaffolds designed for Hsp70 inhibition. Although not a direct starting material, the core structure of this compound provides a relevant phenyl-iodo-methoxy motif that is valuable for building such inhibitors.

Substituted phenethylamines are a broad class of compounds with significant pharmacological effects, including hallucinogenic properties, primarily through interaction with serotonin (B10506) 5-HT₂A receptors. A well-known example is 2,5-dimethoxy-4-iodophenethylamine (2C-I). The synthesis of such compounds often starts from a substituted benzaldehyde (B42025). For instance, 4-iodo-2,5-dimethoxyphenethylamine (B1666335) can be prepared from 2,5-dimethoxybenzaldehyde (B135726) through a sequence involving nitromethane (B149229) condensation followed by reduction. The corresponding 5-Iodo-2-methoxybenzaldehyde (B1585233), which can be obtained by the oxidation of this compound, is a key precursor for a different regioisomer. Furthermore, N-benzyl derivatives of these phenethylamines, such as 25I-NBOMe, have been shown to be extremely potent 5-HT₂A receptor agonists. The synthesis of these N-benzyl derivatives involves the reaction of the phenethylamine (B48288) with a substituted benzyl halide, highlighting the importance of substituted benzyl moieties in creating these powerful psychoactive compounds.

Table 2: Key Substituted Phenethylamine Derivatives

| Compound Name | Abbreviation | Key Structural Features | Reference |

|---|---|---|---|

| 2,5-dimethoxy-4-iodophenethylamine | 2C-I | Phenethylamine with 2,5-dimethoxy and 4-iodo substitution |

Scaffold for the Construction of Diverse Organic Compound Libraries

The creation of diverse libraries of small molecules is a cornerstone of modern drug discovery, allowing for the high-throughput screening of potential therapeutic agents. This compound is an excellent scaffold for generating such libraries due to its inherent functionality. The iodine atom allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, and alkynyl groups at this position. The alcohol functional group can be oxidized to an aldehyde for subsequent reactions like reductive amination or Wittig reactions, or it can be converted into ethers, esters, or halides to introduce further diversity. This dual functionality allows for the rapid construction of a large number of structurally distinct compounds from a single, readily available starting material, which is a key advantage in building screening libraries.

Applications in Material Science Research (e.g., preparation of functionalized polymers and resins)